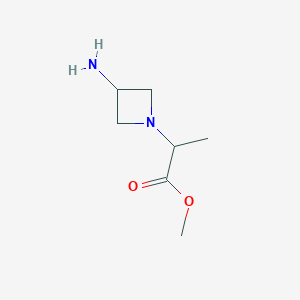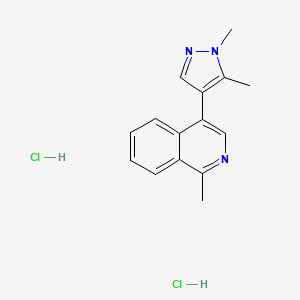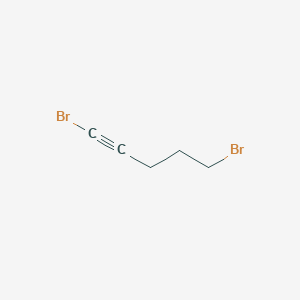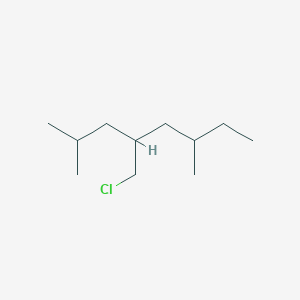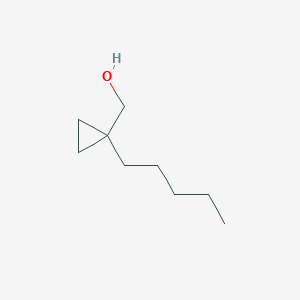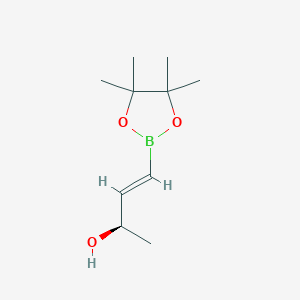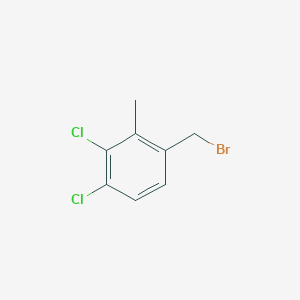
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two chlorine atoms, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of toluene derivatives. One common method involves the following steps:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions (room temperature to 50°C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated products.
科学研究应用
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in the synthesis of biologically active compounds with therapeutic properties.
Environmental Science: The compound is studied for its role in the degradation of pollutants and the development of environmentally friendly chemical processes.
作用机制
The mechanism of action of 1-(Bromomethyl)-3,4-dichloro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their function . The chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2,4-dichloro-3-methylbenzene: Similar structure but with different positions of the chlorine and methyl groups.
1-(Bromomethyl)-3,5-dichloro-2-methylbenzene: Similar structure but with different positions of the chlorine atoms .
Uniqueness
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic nature, making it a versatile intermediate in various chemical reactions .
属性
分子式 |
C8H7BrCl2 |
|---|---|
分子量 |
253.95 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
InChI 键 |
WNTXNRXCJDOPBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


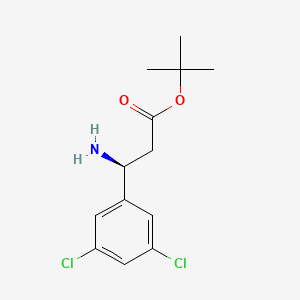
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)

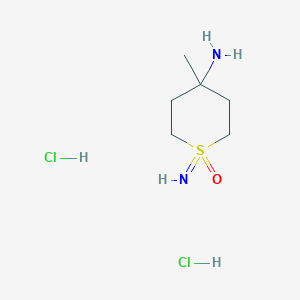
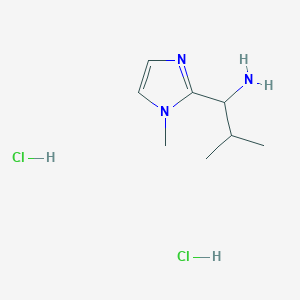
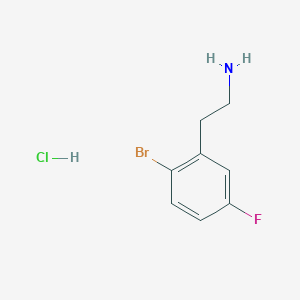
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)

